molecular formula C10H13Cl2N5O B1520793 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride CAS No. 1240527-29-0

2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride

Cat. No. B1520793
CAS RN: 1240527-29-0
M. Wt: 290.15 g/mol
InChI Key: PPFVRXSAGPCFQE-UHFFFAOYSA-N
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Description

“2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride” is a chemical compound with the CAS Number: 1240527-29-0 . It has a molecular weight of 290.15 . The IUPAC name for this compound is 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride” can be represented by the Inchi Code: 1S/C10H11N5O.2ClH/c11-5-10(16)14-8-1-3-9(4-2-8)15-7-12-6-13-15;;/h1-4,6-7H,5,11H2,(H,14,16);2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Anticancer Therapeutics

1,2,4-Triazole derivatives have shown promise as anticancer agents. They exhibit cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. Compounds with this scaffold have demonstrated selectivity in targeting cancerous cells over normal cells, which is crucial for reducing side effects in chemotherapy .

Antifungal Medications

The triazole ring is a common feature in several antifungal drugs, such as fluconazole and itraconazole. These medications work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting their antifungal effects .

Hormonal Therapies

Triazole derivatives like letrozole and anastrozole contain the 1,2,4-triazole ring and are approved by the FDA for the treatment of breast cancer in postmenopausal women. They act as aromatase inhibitors, blocking the conversion of androgens to estrogens, which is a critical pathway in certain types of breast cancer .

Agricultural Chemicals

The triazole ring is also found in plant growth regulators like paclobutrazol. These compounds inhibit gibberellin biosynthesis, leading to stunted growth and increased resistance to environmental stressors in plants .

Electrochromic and Optical Devices

Spectroelectrochemical studies have explored the use of triazole derivatives in electrochromic and optical devices. These compounds can undergo reversible redox reactions, making them suitable for applications that require changes in color or light transmission properties .

Antimicrobial Agents

Triazole derivatives have been investigated for their antimicrobial properties. They hold potential in developing new antimicrobial agents that can address the growing concern of drug-resistant pathogens .

Coordination Chemistry

In coordination chemistry, triazoles serve as bridging ligands, forming complexes with various metals. These complexes have applications in catalysis, molecular recognition, and materials science .

Enzyme Inhibition

Triazole derivatives are studied for their ability to inhibit various enzymes. By binding to the active sites of enzymes, they can modulate biological pathways, which has implications in treating diseases where enzyme activity is dysregulated .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O.2ClH/c11-5-10(16)14-8-1-3-9(4-2-8)15-7-12-6-13-15;;/h1-4,6-7H,5,11H2,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFVRXSAGPCFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)N2C=NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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